molecular formula C11H19NO5 B2661190 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid CAS No. 1404692-29-0

3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid

Cat. No. B2661190
CAS RN: 1404692-29-0
M. Wt: 245.275
InChI Key: YCFDIRVIYFHIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) used in the treatment of depression and anxiety disorders. Moclobemide is a member of the class of antidepressant drugs known as selective MAO-A inhibitors. It is a safe and effective medication that has been widely used in clinical practice for several years.

Mechanism of Action

3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid is a selective inhibitor of MAO-A, which is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid increases the concentration of these neurotransmitters in the brain, leading to an improvement in mood and reduction in anxiety.
Biochemical and Physiological Effects:
3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It has also been shown to improve neuroplasticity and neurogenesis, which may contribute to its antidepressant effects. 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid has a short half-life and is rapidly metabolized, which reduces the risk of drug interactions and side effects.

Advantages and Limitations for Lab Experiments

3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid is a safe and effective medication that has been widely used in clinical practice. It has a low risk of drug interactions and side effects compared to other antidepressant medications. However, 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid is not suitable for all patients with depression and anxiety disorders, and may not be effective in all cases. In addition, 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid may interact with certain medications, such as selective serotonin reuptake inhibitors (SSRIs), and should be used with caution in patients with liver or kidney disease.

Future Directions

There are several areas of research that could be explored in the future regarding 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid. For example, further studies could be conducted to determine the long-term safety and effectiveness of 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid in different patient populations. In addition, studies could be conducted to determine the optimal dosage and duration of treatment for different psychiatric disorders. Finally, research could be conducted to identify new targets for 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid and to develop new medications based on its mechanism of action.

Synthesis Methods

3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid is synthesized by reacting 4-chlorobutyronitrile with 2-amino-2-methylpropanol in the presence of sodium hydride to obtain 2-chloro-5-(2-methyl-2-propanyloxy)benzonitrile. This intermediate is then reacted with ethyl chloroformate to form 3-(2-chloro-5-(2-methyl-2-propanyloxy)phenyl)propanoate. Finally, the ester is hydrolyzed with sodium hydroxide to obtain 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid.

Scientific Research Applications

3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid has been studied extensively in preclinical and clinical studies. It has been shown to be effective in the treatment of depression and anxiety disorders, especially in patients with atypical depression. 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid has also been studied as a potential treatment for other psychiatric disorders, such as obsessive-compulsive disorder and social phobia.

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(13)14)5-4-6-16-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFDIRVIYFHIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1404692-29-0
Record name 3-{[(tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.